ウラシルアラビノース-5'-リン酸

説明

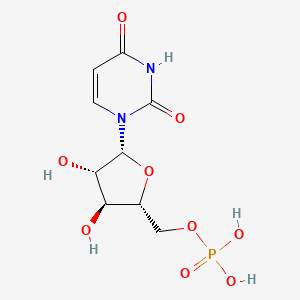

Uracil arabinose-5’-phosphate is a nucleoside analog that consists of uracil, a pyrimidine nucleobase, linked to arabinose, a pentose sugar, with a phosphate group attached at the 5’ position. This compound is significant in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

科学的研究の応用

Uracil arabinose-5’-phosphate has diverse applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of nucleoside analogs and other complex molecules.

Biology: The compound is studied for its role in nucleotide metabolism and its potential as a biochemical tool.

Medicine: Uracil arabinose-5’-phosphate and its derivatives are investigated for their antiviral, antibacterial, and anticancer properties.

作用機序

Target of Action

Uracil arabinose-5’-phosphate is a complex molecule that interacts with various targets within the cell It’s known that uracil derivatives play a crucial role in nucleic acid synthesis, suggesting that uracil arabinose-5’-phosphate may interact with enzymes involved in these processes .

Mode of Action

It’s known that uracil derivatives can interfere with dna synthesis . This interference occurs through the conversion of the uracil derivative into a triphosphate form, which can then incorporate into DNA and cause damage

Biochemical Pathways

Uracil arabinose-5’-phosphate likely participates in several biochemical pathways. Arabinose, a component of this compound, is a key sugar in plants and is involved in the synthesis and recycling of cell wall polymers and proteins . It’s also involved in the interconversion of UDP-Ara p to UDP-Ara f, a process that occurs in the cytosol . The uracil component, on the other hand, serves as an allosteric regulator and coenzyme for many important biochemical reactions .

Pharmacokinetics

It’s known that cytarabine, a uracil derivative, is rapidly deaminated into an inactive form, which affects its bioavailability

Result of Action

For instance, it could potentially affect cell wall structure and function in plants, given the role of arabinose in these processes .

生化学分析

Biochemical Properties

Uracil arabinose-5’-phosphate interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the microbial pentose phosphate pathway, where it is regarded as an important biological catalyst in rare sugar production . It can isomerize L-arabinose into L-ribulose, as well as D-galactose into D-tagatose .

Cellular Effects

Uracil arabinose-5’-phosphate has significant effects on various types of cells and cellular processes. For instance, it influences cell function by maintaining metabolic homeostasis during growth and cellular stress . It also plays a role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Uracil arabinose-5’-phosphate exerts its effects at the molecular level through various mechanisms. It participates in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the reversible aldol-ketol isomerization between D-ribulose 5-phosphate (Ru5P) and D-arabinose 5-phosphate (A5P), a key step in the biosynthesis of 3-deoxy-D-manno-octulosonic acid (KDO), a unique 8-carbon sugar component of lipopolysaccharides (LPSs) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Uracil arabinose-5’-phosphate change over time. It has been observed that the specific consumption rate of L-arabinose increases over time in certain laboratory conditions . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

Uracil arabinose-5’-phosphate is involved in several metabolic pathways. It plays a crucial role in the microbial pentose phosphate pathway . It is also involved in the biosynthetic pathway of KDO, a unique 8-carbon sugar component of LPSs .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of uracil arabinose-5’-phosphate typically involves the enzymatic phosphorylation of uracil arabinoside. This process can be achieved through a multi-enzymatic cascade, where enzymes such as uracil phosphorylase and nucleoside phosphorylase catalyze the formation of the desired compound from uracil and arabinose-1-phosphate .

Industrial Production Methods: Industrial production of uracil arabinose-5’-phosphate may involve biocatalytic processes using genetically engineered microorganisms. For example, Candida tropicalis has been genetically modified to convert arabinose to ribose, which can then be phosphorylated and coupled with uracil to produce uracil arabinose-5’-phosphate .

化学反応の分析

Types of Reactions: Uracil arabinose-5’-phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form uracil arabinose-5’-phosphate derivatives.

Reduction: Reduction reactions can modify the functional groups on the arabinose moiety.

Substitution: Nucleophilic substitution reactions can occur at the phosphate group or the uracil base.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like ammonia or amines can be employed under basic conditions.

Major Products: The major products formed from these reactions include various phosphorylated derivatives of uracil arabinose-5’-phosphate, which can have different biological activities and applications .

類似化合物との比較

Cytarabine (cytosine arabinoside): A nucleoside analog used in chemotherapy.

Vidarabine (adenine arabinoside): An antiviral drug.

Fludarabine: A chemotherapy medication used to treat hematological malignancies.

Comparison: Uracil arabinose-5’-phosphate is unique due to its specific structure, which combines uracil with arabinose and a phosphate group. This configuration allows it to interact with different molecular targets and pathways compared to other nucleoside analogs.

生物活性

Uracil arabinose-5'-phosphate (Ura-Ara-5-P) is a nucleoside analog that combines uracil, a pyrimidine base, with arabinose, a pentose sugar, and a phosphate group at the 5' position. This compound has garnered attention in medicinal chemistry due to its significant biological activities and potential applications in various fields, including biochemistry and pharmacology.

Ura-Ara-5-P exhibits its biological activity primarily through interference with nucleic acid synthesis. The compound is known to inhibit DNA synthesis by mimicking natural nucleotides, thereby disrupting normal cellular processes. Specifically, it can bind to enzymes involved in nucleotide metabolism, affecting their activity and altering the balance of nucleotide pools within the cell.

Cellular Effects

Research indicates that Ura-Ara-5-P influences several cellular processes:

- Cell Growth and Proliferation : It has been shown to impact cell division by modulating the availability of nucleotides necessary for DNA replication.

- Metabolic Homeostasis : The compound plays a role in maintaining metabolic balance during cellular stress, particularly in rapidly dividing cells such as cancer cells.

- Gene Expression : Ura-Ara-5-P can alter gene expression patterns by affecting transcription factors that are sensitive to nucleotide availability.

Pharmacokinetics

The pharmacokinetic profile of Ura-Ara-5-P is influenced by its rapid metabolism and bioavailability. Similar compounds, such as cytarabine, are known to undergo deamination, resulting in reduced efficacy due to the formation of inactive metabolites. Understanding the metabolic pathways involved in the breakdown of Ura-Ara-5-P is crucial for optimizing its therapeutic potential.

Comparative Analysis of Biological Activities

| Activity | Ura-Ara-5-P | Cytarabine | Other Analogues |

|---|---|---|---|

| DNA Synthesis Inhibition | Yes | Yes | Variable |

| Antiviral Activity | Potential | Yes | Some |

| Anticancer Properties | Yes | Yes | Limited |

| Enzyme Interaction | High | Moderate | Low to Moderate |

Study on Anticancer Properties

A study published in Nature highlighted the role of uridine derivatives like Ura-Ara-5-P in supporting pancreatic cancer cell metabolism under glucose-restricted conditions. The research demonstrated that these compounds could enhance tumor growth by providing alternative metabolic substrates, emphasizing their dual role as potential therapeutic agents and metabolic fuels .

Enzymatic Interactions

Research has shown that Ura-Ara-5-P binds effectively to ribonuclease A (RNase A), a critical enzyme for RNA metabolism. Structural studies reveal that the binding affinity of Ura-Ara-5-P is comparable to natural substrates, suggesting its potential use as an inhibitor in RNA-related processes .

Metabolic Pathway Involvement

Ura-Ara-5-P is involved in the microbial pentose phosphate pathway, which is essential for nucleotide synthesis and cellular respiration. Its role as a catalyst in this pathway underscores its importance in both microbial metabolism and potential biotechnological applications.

特性

IUPAC Name |

[(2R,3S,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N2O9P/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJCXFVJDGTHFX-CCXZUQQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18354-06-8 | |

| Record name | Uracil arabinotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018354068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | URACIL ARABINOTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IYD0EF6ZRI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。